

Technical Monograph: 2,4-Dimethylbenzohydrazide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,4-Dimethylbenzohydrazide

CAS No.: 85304-03-6

Cat. No.: B1275998

[Get Quote](#)

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary

2,4-Dimethylbenzohydrazide (CAS: 85304-03-6) represents a critical scaffold in medicinal chemistry, serving as a privileged pharmacophore for the synthesis of bioactive heterocycles.[1] [2] Characterized by a benzoyl hydrazine core substituted with methyl groups at the ortho and para positions, this compound exhibits unique steric and electronic properties compared to its unsubstituted analogues.[3] The ortho-methyl group introduces steric bulk that influences the planarity of the amide bond, modulating reactivity in cyclization reactions. This guide details its physicochemical properties, synthetic pathways, and its utility as a precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands.

Physicochemical Profile

The introduction of electron-donating methyl groups at the 2- and 4-positions enhances the nucleophilicity of the terminal nitrogen, making it an effective nucleophile in condensation reactions.[1]

Property	Specification
IUPAC Name	2,4-Dimethylbenzohydrazide
CAS Number	85304-03-6
Molecular Formula	C ₉ H ₁₂ N ₂ O
Molecular Weight	164.21 g/mol
Appearance	White to off-white crystalline solid
Melting Point	120–122 °C
Solubility	Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water
pKa (Predicted)	~12.9 (Hydrazide NH)
Electronic Effect	+I (Inductive) effect from 2,4-dimethyl substitution

Synthetic Pathways[2][4][7][8]

The most robust industrial and laboratory-scale synthesis involves the hydrazinolysis of 2,4-dimethylbenzoic acid esters.[1][2] This route avoids the handling of moisture-sensitive acid chlorides and proceeds with high atom economy.[1][2]

Core Synthesis: Hydrazinolysis of Esters

Reaction: Methyl 2,4-dimethylbenzoate + Hydrazine Hydrate

2,4-Dimethylbenzohydrazide + Methanol[4]

- Mechanism: Nucleophilic acyl substitution.[1][2] The terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester.[2]
- Steric Considerations: The ortho-methyl group at position 2 creates steric hindrance around the carbonyl center.[1][2] Consequently, this reaction typically requires reflux conditions and extended reaction times (4–6 hours) compared to unsubstituted benzoates to achieve high yields (>90%).[1][2]

Alternative Route: Acid Chloride Method

Reaction: 2,4-Dimethylbenzoyl chloride + Hydrazine

Product[2][3][4]

- Utility: Faster kinetics but requires anhydrous conditions to prevent hydrolysis of the acid chloride.[1][2] Preferred when the carboxylic acid precursor is available and the ester is not.
[2]

Reactivity & Derivatization Architecture

2,4-Dimethylbenzohydrazide acts as a divergent intermediate.[1][2] Its reactivity is dominated by the hydrazide motif (-CONHNH₂), which allows for three primary transformation pathways:

Pathway A: Schiff Base Formation (Hydrazones)

Condensation with aromatic aldehydes yields

-acylhydrazones.[1][2] These derivatives often exhibit enhanced biological activity (antioxidant, antimicrobial) and serve as ligands for transition metals (Cu, Ni, Co).

- Key Condition: Acid catalysis (Glacial Acetic Acid) in refluxing ethanol.[1][2]

Pathway B: Heterocyclization (Oxadiazoles & Triazoles)

The hydrazide is a precursor for 5-membered heterocycles, critical in drug discovery for their metabolic stability and hydrogen-bonding capability.[1][2]

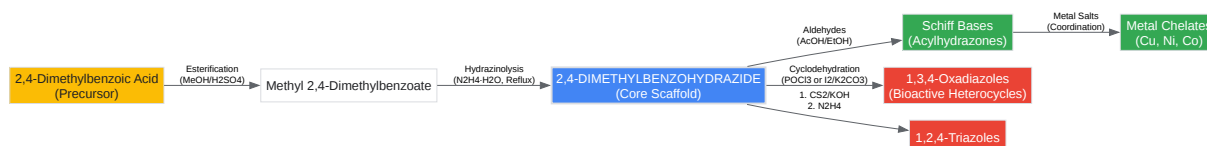
- 1,3,4-Oxadiazoles: Cyclodehydration using POCl₃ or oxidative cyclization of hydrazones using I₂/K₂CO₃. [1][2][3]
- 1,2,4-Triazoles: Reaction with CS₂/KOH followed by hydrazine treatment, or via thiosemicarbazide intermediates.[1][2]

Pathway C: Metal Chelation

The carbonyl oxygen and the azomethine nitrogen (in hydrazones) act as a bidentate or tridentate ligand systems, forming stable chelates with transition metals.

Visualizing the Chemical Space

The following diagram maps the synthesis and downstream reactivity of **2,4-Dimethylbenzohydrazide**.



[Click to download full resolution via product page](#)

Figure 1: Synthetic genealogy of **2,4-Dimethylbenzohydrazide**, illustrating its origin from benzoic acid derivatives and its divergence into bioactive heterocycles and ligands.[1][2][3][5][6]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylbenzohydrazide

Self-validating checkpoint: The product should precipitate as white crystals upon cooling and concentration.[4]

- Reagents: Methyl 2,4-dimethylbenzoate (40 mmol), Hydrazine hydrate (99%, 10 mL), Methanol (50 mL).
- Procedure:
 - Dissolve the ester in methanol in a round-bottom flask.
 - Add hydrazine hydrate dropwise with stirring.[1][2]

- Reflux the mixture at 70–80 °C for 6 hours. Note: Monitor via TLC (Ethyl acetate:Hexane 1:1) for disappearance of the ester spot.
- Evaporate excess solvent and hydrazine under reduced pressure (rotary evaporator).[1][2]
- Cool the residue in an ice bath.[1][2] Collect the solid precipitate by filtration.[1][2][7]
- Purification: Recrystallize from hot methanol.
- Yield: Expect ~90–92%.[1][2]
- Characterization: Melting point 120–122 °C.[1][2][8]

Protocol 2: General Synthesis of Acylhydrazones (Schiff Bases)

Self-validating checkpoint: Formation of a colored precipitate (often yellow/orange) indicates successful conjugation.[1][2]

- Reagents: **2,4-Dimethylbenzohydrazide** (1 mmol), Aromatic Aldehyde (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (2-3 drops).
- Procedure:
 - Dissolve the hydrazide in absolute ethanol.[1][2]
 - Add the aldehyde and acetic acid catalyst.[1][2]
 - Reflux for 3–4 hours.[1][2]
 - Cool to room temperature.[1][2] The hydrazone will crystallize out.[1][2][6]
 - Filter, wash with cold ethanol, and dry.

Structural Characterization Data (Reference)

When analyzing **2,4-Dimethylbenzohydrazide**, look for these diagnostic signals:

- IR Spectrum (KBr, cm^{-1}):
 - 3200–3300: N-H stretching (doublet for primary amine, singlet for amide NH).[1][2][3]
 - 1650–1660: C=O stretching (Amide I).[1][2][3]
 - 1600–1620: C=C aromatic stretching.[1][2]
- ^1H NMR (DMSO- d_6 , δ ppm):
 - 9.0–9.5: Singlet (1H, -CONH-).[1][2][3][4]
 - 4.0–4.5: Broad singlet (2H, -NH $_2$).[1][2][3]
 - 7.0–7.5: Aromatic protons (multiplet, 3H).[1][2]
 - 2.3–2.4: Two singlets (6H, Ar-CH $_3$ at C2 and C4). Note: The C2-methyl is often slightly downfield due to deshielding by the carbonyl.[4]

Biological & Safety Context

Biological Potential: The hydrazide moiety is pharmacologically active.[1][2] Derivatives of **2,4-dimethylbenzohydrazide** have demonstrated:

- Antioxidant Activity: High DPPH radical scavenging activity, particularly when derivatized into hydrazones with phenolic aldehydes.[1][2][3]
- Antimicrobial Activity: Significant inhibition of Gram-positive bacteria (*S. aureus*) upon cyclization to 1,3,4-oxadiazoles.[1][2][3]

Safety (GHS Classification):

- H302: Harmful if swallowed.[1][2]
- H315/H319: Causes skin and serious eye irritation.[1][2]
- Handling: Use standard PPE (gloves, goggles).[1][2] Hydrazine hydrate (reagent) is a known carcinogen and must be handled in a fume hood.[1][2]

References

- Synthesis & Crystal Structure: Popiołek, L. (2017).[1][2] Structural characterization and biological evaluation of 2,4-dimethylbenzoic acid hydrazide derivatives.
- Antioxidant Activity: Zafer, H. et al. (2012).[1][2][3] Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Asian Journal of Chemistry.
- Chemical Properties & CAS: PubChem Compound Summary for CID 4846173, **2,4-Dimethylbenzohydrazide**.[1][2] [1][2]
- Oxadiazole Cyclization: Somani, R. et al. (2011).[1][2][3] Synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4-Dimethylbenzaldehyde | C₉H₁₀O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylbenzohydrazide | C₉H₁₂N₂O | CID 4846173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound 2,4-Dimethylbenzaldehyde (FDB008868) - FooDB [foodb.ca]
- 5. PubChemLite - 2,4-dimethylbenzohydrazide (C₉H₁₂N₂O) [pubchemlite.lcsb.uni.lu]
- 6. N'-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 85304-03-6 CAS MSDS (2,4-DIMETHYLBENZOHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Technical Monograph: 2,4-Dimethylbenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1275998/docs#technical-monograph-2-4-dimethylbenzohydrazide\]](https://www.benchchem.com/product/b1275998/docs#technical-monograph-2-4-dimethylbenzohydrazide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)